Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. It is characterized by an iodine atom at the 3rd position and a methyl ester group at the 5th position of the pyrazolo[3,4-B]pyridine ring system. This compound has gained significant attention in medicinal chemistry due to its potential biological activities and applications in drug design, particularly in targeting tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is classified as a pyrazolopyridine derivative. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. The compound is often synthesized from commercially available precursors through iodination reactions .
The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the iodination of a pyrazolo[3,4-B]pyridine precursor. A common synthetic route begins with 5-bromo-1H-pyrazolo[3,4-B]pyridine, which is treated with N-iodosuccinimide (NIS) to yield the desired iodinated intermediate. This step is crucial as it introduces the iodine atom at the 3rd position of the pyrazolo ring.
The molecular formula of methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is C_9H_8I_N_3O_2. The compound features a planar pyrazolo[3,4-B]pyridine core with distinct substituents that influence its chemical reactivity and biological activity.
In terms of crystallography, studies have shown that the structural integrity of this compound allows for specific intramolecular interactions that can affect its reactivity in biological systems .
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions:
For substitution reactions, reagents like sodium azide or potassium thiolate are commonly employed. Oxidizing agents such as hydrogen peroxide or potassium permanganate facilitate oxidation processes, while reducing agents like lithium aluminum hydride or sodium borohydride are utilized for reduction reactions.
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate exerts its biological effects primarily through specific binding interactions with biomolecules. It has been shown to bind to TRKs, inhibiting their kinase activity and preventing phosphorylation of downstream signaling molecules involved in cell proliferation pathways. This mechanism underlies its potential application in cancer therapeutics, particularly against certain cancer cell lines such as Km-12.
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.
This compound exhibits notable stability under standard laboratory conditions but may undergo decomposition under extreme pH or temperature variations. Its solubility in organic solvents facilitates its use in various chemical reactions.
Relevant analyses indicate that it adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties for potential drug development applications .
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has several scientific uses:
Its potential for further functionalization opens avenues for synthesizing more complex derivatives with enhanced biological activities, making it a valuable compound in pharmaceutical research and development .
Pyrazolo[3,4-b]pyridine derivatives demonstrate exceptional utility as kinase inhibitors due to their ability to mimic adenine interactions within ATP-binding pockets. The nitrogen-rich scaffold forms critical hydrogen bonds with kinase hinge regions through its pyrazole moiety while facilitating π-stacking interactions with conserved phenylalanine residues via its pyridine ring [3]. This dual-binding capability is exemplified in TRK inhibitors, where derivatives bearing this scaffold achieve low nanomolar potency.
Recent studies reveal that methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a key synthetic precursor for TRKA inhibitors. Liu et al. utilized this compound as intermediate "9" in a multi-step synthesis of pyrazolo[3,4-b]pyridine TRK inhibitors, where it underwent Buchwald-Hartwig amination and Suzuki coupling reactions to generate target compounds with IC₅₀ values as low as 56 nM against TRKA [3]. Molecular docking confirmed that the pyrazolo[3,4-b]pyridine core maintains three hydrogen bonds with Glu590 and Met592 residues in TRKA's hinge region while positioning substituents toward hydrophobic subpockets – a binding mode analogous to FDA-approved kinase inhibitors like entrectinib [3].
Table 1: Kinase Inhibitors Featuring Pyrazolo[3,4-b]pyridine Core
Compound | Target Kinase | IC₅₀ | Key Structural Features |
---|---|---|---|
Larotrectinib (Reference) | TRKA | 3.0 nM | Pyrazolo[3,4-b]pyridine core |
Entrectinib | TRKA | 1.0 nM | Aminopyrazole hinge binder |
C03 (Derived from methyl 3-iodo intermediate) | TRKA | 56 nM | 3-Iodo-5-carboxylate precursor |
Compound 4 (Liu et al.) | Pan-TRK | 17 nM | Pyrazolo[3,4-b]pyridine with morpholine tail |
The electron-withdrawing carboxylate at C5 and halogen at C3 significantly influence the scaffold's electronic distribution, enhancing dipole-dipole interactions within the kinase pocket. This positioning enables strategic vectoring of hydrophobic substituents toward the DFG motif (via C3 modifications) and solvent-exposed regions (via C5 derivatization) [3] [7].
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a versatile template for bioisosteric exploration, with its iodine and ester groups functioning as synthetic handles for structural diversification. The C3 iodine position is particularly amenable to cross-coupling reactions, enabling the introduction of aromatic, heterocyclic, and aliphatic substituents that modulate target affinity and selectivity profiles [3] [6].
The carboxylate moiety at C5 undergoes straightforward transformation to amide, hydrazide, or heterocyclic bioisosteres, providing diverse hydrogen-bonding capabilities. This is exemplified in patent WO2017060873A1, where carboxylic acid derivatives of pyrazolo[3,4-b]pyridin-6-carboxylates (positionally equivalent to 5-carboxylates) demonstrate enhanced solubility and protein binding through salt bridge formation [7]. The methyl ester itself functions as a metabolically stable bioisostere for carboxylic acids during blood-brain barrier penetration, with subsequent hydrolysis in vivo activating the compound.
Table 2: Bioisosteric Modifications of Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Position | Original Group | Common Bioisosteres | Purpose |
---|---|---|---|
C3 | Iodo | Aryl, Heteroaryl, Cycloalkyl | Enhance hydrophobic pocket interactions |
C5 | Methyl carboxylate | Amide, Carboxylic acid, Hydrazide | Improve solubility and hydrogen bonding |
N1 | H | Methyl, Benzyl, PMB* | Block metabolism and modulate permeability |
C6 | H | Halogens, Alkyl, Aryl | Fine-tune electronic properties and steric fit |
*PMB: para-Methoxybenzyl (protective group) [3]
The strategic placement of iodine at C3 rather than bromine or chlorine enhances reactivity in metal-catalyzed cross-couplings due to superior leaving-group ability and reduced steric hindrance. This enables late-stage diversification of advanced intermediates, a critical advantage in structure-activity relationship (SAR) exploration. Computational analyses confirm that substitutions at C3 significantly influence the molecular electrostatic potential (MEP) of the fused ring system, thereby modulating interactions with hydrophobic kinase subpockets [7].
The specific incorporation of iodine at C3 and a carboxylate ester at C5 transforms this pyrazolo[3,4-b]pyridine derivative into a multimodal synthetic building block with tailored reactivity for drug discovery. The C3 iodine serves dual purposes: as a pharmacophore influencing electron distribution and as a synthetic handle for palladium-mediated couplings. Iodine's large atomic radius enhances hydrophobic contacts in the kinase's selectivity pocket while its polarizability contributes to halogen bonding with carbonyl oxygens of protein backbones (e.g., Asn655, Cys656, Gly667 in TRKA) [3].
The methyl carboxylate at C5 balances lipophilicity for cell membrane penetration with convertibility to more hydrophilic derivatives. In physiological environments, ester hydrolysis yields carboxylic acids that form salt bridges with basic residues in target proteins, as demonstrated in TRK inhibitors where the carboxylate interacts with Lys544 residue [3] [7]. Moreover, the ester enables prodrug strategies and serves as an intermediate for generating amide derivatives with improved metabolic stability.
Synthetic advantages include:
Table 3: Functional Group Transformations Demonstrated for Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Transformation | Reaction Conditions | Key Applications |
---|---|---|
C3 Suzuki Coupling | Pd-catalyzed, aryl/heteroaryl boronic acids | Introduction of hydrophobic tail groups |
C5 Ester Hydrolysis | NaOH/EtOH, followed by acidification | Carboxylic acid for salt formation |
C5 Amide Formation | Coupling with amines using EDCI/HOBt | H-bond acceptor/donor for target engagement |
N1 Alkylation | K₂CO₃, alkyl halides in DMF | Solubility modulation and metabolic blocking |
The electronic synergy between the electron-deficient iodine and ester groups activates adjacent positions for nucleophilic substitution while maintaining the aromatic character essential for π-stacking interactions. This strategic functionalization pattern creates a balanced molecular framework that can be optimized for specific kinase targets through systematic SAR studies [3] [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0